molecular formula C19H14N2O2S B2490570 2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2059484-58-9

2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2490570
CAS No.: 2059484-58-9
M. Wt: 334.39
InChI Key: PKUIBXLBYUWVQU-UHFFFAOYSA-N
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Description

2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C19H14N2O2S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Antimicrobial Activity

A notable application of derivatives related to the chemical structure of interest includes their synthesis for antimicrobial evaluation. Jat et al. (2006) synthesized a series of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives from a cyclisation reaction involving thiourea and chloroacetic acid. These compounds were assayed for antibacterial activities against several bacterial strains such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and antifungal activities against A. fumigatus and C. albicans, showcasing their potential in antimicrobial applications (Jat et al., 2006).

Development of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives

Tan et al. (2016) focused on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting a method starting from 3-sulfolene. This process involved epoxidation followed by nucleophilic opening, leading to various amino and triazole derivatives. These derivatives were characterized for potential applications in medicinal chemistry, demonstrating the versatility of the isoindole-dione scaffold in synthesizing compounds with varied functional groups (Tan et al., 2016).

Exploration of Thiazole and Pyrazolo[1,5-a]pyrimidines

Abdelhamid and Afifi (2010) embarked on synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which are of interest due to their potential pharmacological properties. Their work illustrates the chemical diversity achievable with the isoindole-1,3-dione core, contributing to the development of novel compounds for further biological evaluation (Abdelhamid & Afifi, 2010).

Anticancer Activity of Novel Compounds

Hosny et al. (2019) synthesized novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating the isoindoline-1,3-dione group. The research highlighted the synthesis route and the anticancer efficacy of these compounds against the MCF-7 breast cancer cell line. This emphasizes the role of such derivatives in designing potential anticancer agents, showcasing the broader applicability of the isoindole-1,3-dione framework in medicinal chemistry (Hosny et al., 2019).

Cardioprotective Activity of Thiazole Derivatives

Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and evaluated their cardioprotective activity in vitro. This study identified compounds with significant cardioprotective effects, highlighting the potential therapeutic applications of thiazole derivatives synthesized from the isoindole-1,3-dione scaffold (Drapak et al., 2019).

Future Directions

Thiazoles are an area of active research due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities .

Properties

IUPAC Name

2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18-14-8-4-5-9-15(14)19(23)21(18)11-10-16-17(20-12-24-16)13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUIBXLBYUWVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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